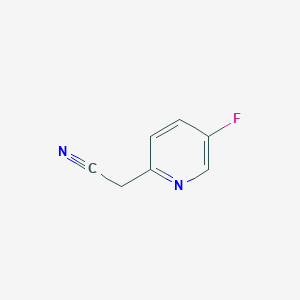

2-(5-Fluoropyridin-2-YL)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZUOWYTUQYRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697146 | |

| Record name | (5-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960371-08-8 | |

| Record name | 5-Fluoro-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960371-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approaches

There are two main synthetic routes typically employed to prepare fluoropyridine derivatives with acetonitrile substituents:

- Route A: Halogenation followed by nucleophilic substitution and side-chain introduction

- Route B: Direct fluorination of aminopyridine derivatives followed by side-chain installation

Preparation of Fluoropyridine Core

A relevant patent (CN102584689A) describes a mild and efficient method for preparing fluorinated pyridine derivatives, which can be adapted for 5-fluoropyridin-2-yl intermediates. The method involves:

- Starting from 2-chloro-3-aminopyridine or related aminopyridines.

- Reacting with tert-butyl nitrite and copper fluoride as fluorinating agents in an organic solvent under inert atmosphere.

- Reaction temperatures range from 0 to 60 °C with reaction times between 1 to 10 hours.

- Preferred solvents include acetonitrile, methanol, ethanol, or isopropanol, which dissolve reactants well.

- The copper fluoride replaces more hazardous fluorinating agents like anhydrous hydrogen fluoride or fluoroboric acid, simplifying the process and improving safety.

- Yields are stable and can exceed 60%.

This approach provides a selective fluorination at the pyridine ring, which is crucial for obtaining the 5-fluoropyridin-2-yl core needed for further modification.

Introduction of the Acetonitrile Side Chain

The acetonitrile group can be introduced through nucleophilic substitution or cyanomethylation reactions. Common strategies include:

- Nucleophilic aromatic substitution (SNAr): Using 2-chloropyridine derivatives, cyanide sources (e.g., trimethylsilyl cyanide) can be employed to substitute the chlorine with a cyano group at the appropriate position.

- Cyanomethylation of fluoropyridine: Alkylation of fluoropyridinyl intermediates with halogenated acetonitrile derivatives or via metal-catalyzed coupling reactions.

In the synthesis of related compounds (e.g., picolinamide analogs with 5-fluoropyridin-2-yl substituents), a synthetic sequence involves:

- Oxidation of chloropyridines to pyridine N-oxides.

- Treatment with trimethylsilyl cyanide and dimethylcarbamyl chloride to generate 2-cyanopyridines.

- Subsequent nucleophilic aromatic substitution with heteroaryl alcohols to form ether linkages.

- Hydrolysis and further coupling to obtain final products.

While this sequence is described for more complex molecules, the key step of converting chloropyridines to cyanopyridines is applicable to preparing 2-(5-fluoropyridin-2-yl)acetonitrile.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination of aminopyridine | 2-chloro-3-aminopyridine, tert-butyl nitrite, CuF2 | 0–60 | 1–10 | >60 | Inert atmosphere; organic solvent (e.g., acetonitrile) |

| Cyanomethylation of chloropyridine | Trimethylsilyl cyanide, dimethylcarbamyl chloride | Reflux or mild heating | Variable | Moderate | Formation of 2-cyanopyridine intermediates |

| Nucleophilic substitution | Heteroaryl alcohols, base | Mild to reflux | Variable | Moderate | Ether formation for complex analogs |

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Fluoropyridin-2-YL)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include amines or carboxylic acids derived from the nitrile group.

Wissenschaftliche Forschungsanwendungen

2-(5-Fluoropyridin-2-YL)acetonitrile is used in a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-Fluoropyridin-2-YL)acetonitrile involves its interaction with various molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability . The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl) increase reactivity in nucleophilic substitution reactions compared to the fluorine substituent .

- Methyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs .

Positional Isomerism

The position of the fluorine atom significantly impacts molecular interactions:

- 2-(4-Fluoropyridin-2-yl)acetonitrile (CAS 1000504-35-7):

Functional Group Analogues

Replacing the nitrile group with other functionalities modifies biological activity:

- 2-(5-Fluoropyridin-2-yl)acetic Acid (CAS 1000515-83-2):

- Carboxylic acid group confers solubility in polar solvents (pKa = 3.90).

- Used in peptide coupling reactions and as a building block for NSAID derivatives .

Biologische Aktivität

2-(5-Fluoropyridin-2-YL)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves interactions with specific molecular targets, including:

- Sigma Receptors : Recent studies have indicated that derivatives of this compound exhibit significant binding affinities for sigma receptors (S1R and S2R), which are implicated in various physiological processes, including pain modulation and neuroprotection.

- JAK Inhibition : The compound has also been noted for its ability to inhibit Janus kinase (JAK) pathways, suggesting potential applications in treating autoimmune diseases and inflammatory conditions .

Biological Activities Overview

The biological activities associated with this compound include:

- Analgesic Effects : Compounds derived from this scaffold have shown significant analgesic properties in animal models, particularly in alleviating neuropathic pain.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, although further research is needed to establish efficacy.

- Bone Health : Some derivatives have been investigated for their ability to inhibit osteoclast activity, suggesting a role in preventing bone loss without affecting bone formation.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Compound Name | Binding Affinity (nM) | Biological Activity | Notes |

|---|---|---|---|

| AD258 | S1R: 3.5 | Analgesic | High potency in pain models |

| AD258 | S2R: 2.6 | Analgesic | Selective for sigma receptors |

| Compound X | Not reported | Osteoclast inhibition | Prevents bone loss in models |

| Compound Y | Not reported | Antimicrobial | Further studies needed |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Sigma Receptor Ligands : A study synthesized a series of derivatives that were screened for their binding affinity to sigma receptors. The most promising compounds demonstrated negligible cellular toxicity while exhibiting high potency in models of capsaicin-induced allodynia.

- Osteoclast Inhibition : Research indicated that certain derivatives could inhibit osteoclast activities in vitro and prevent bone loss in ovariectomized mice models without impairing bone formation. This finding points to potential applications in treating osteoporosis.

- Antimicrobial Activity : In a study evaluating novel derivatives based on the 5-fluoropyridine scaffold, certain compounds exhibited strong antibacterial effects against gram-positive bacteria, outperforming established antibiotics like linezolid .

- Toxicity Studies : Toxicological assessments revealed that while the compound can cause skin and eye irritation at high concentrations, its overall toxicity profile is favorable for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(5-Fluoropyridin-2-yl)acetonitrile critical for experimental design?

- Answer: The compound's stability, solubility, and electronic properties are pivotal. For instance, computational studies (e.g., logD, pKa) using tools like Gaussian or COSMO-RS can predict solubility in polar solvents like acetonitrile, which is critical for reaction optimization . Experimental characterization via HPLC (for purity) and NMR (for structural confirmation) is essential. The fluoropyridyl group enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

Q. How is this compound synthesized, and what are the common characterization techniques?

- Answer: A typical synthesis involves cyanation of 5-fluoro-2-pyridyl precursors using KCN or NaCN in DMF, followed by purification via column chromatography . Characterization includes:

- NMR : To confirm the fluoropyridyl and nitrile moieties (e.g., NMR for fluorine environments).

- Mass Spectrometry : For molecular weight validation.

- X-ray Crystallography : To resolve structural ambiguities, as demonstrated in palladium complexes involving acetonitrile derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer: While direct toxicity data is limited, analogs like (pyridin-4-ylsulfanyl)formonitrile require strict PPE (gloves, goggles, fume hoods) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) . Storage at 0–6°C in inert atmospheres prevents degradation .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the reactivity of this compound in heterocyclic synthesis?

- Answer: DFT calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in cycloadditions. For example, studies on imidazodipyridines show that the nitrile group acts as a directing moiety, with the fluorine atom stabilizing intermediates via hyperconjugation . Solvent effects (e.g., acetonitrile’s polarity) are modeled using PCM to optimize reaction yields .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Answer: Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects (e.g., tautomerism). Techniques include:

- Variable-Temperature NMR : To identify equilibrium states.

- X-ray Diffraction : To validate crystal structures, as seen in palladium complexes with disordered fluorine atoms .

- 2D NMR (COSY, NOESY) : To resolve overlapping signals in crowded spectra .

Q. How does the fluoropyridyl moiety influence the electronic structure and reactivity in cross-coupling reactions?

- Answer: The fluorine atom enhances electrophilicity at the pyridyl ring, facilitating Suzuki-Miyaura couplings. X-ray data on palladium-acetonitrile complexes reveals that the nitrile’s lone pair coordinates to metal centers, stabilizing intermediates . Kinetic studies show that electron-deficient aryl groups accelerate oxidative addition in catalytic cycles .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.